molecular formula C26H24N4O4 B601688 Eltrombopag Methyl Ester CAS No. 1246929-01-0

Eltrombopag Methyl Ester

Cat. No.: B601688
CAS No.: 1246929-01-0
M. Wt: 456.49
InChI Key:
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Description

Eltrombopag Methyl Ester is a derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. This compound is known for its ability to stimulate platelet production in the bone marrow, making it a valuable therapeutic agent for conditions like chronic immune thrombocytopenia and aplastic anemia .

Mechanism of Action

Target of Action

Eltrombopag Methyl Ester, a derivative of Eltrombopag, functions as a thrombopoietin (Tpo) receptor agonist . It enhances platelet production and is employed in the study of certain thrombocytopenia variants . It also interacts with the METTL3-14 complex , which plays significant roles in the pathogenesis of acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with the transmembrane domain of the human TPO-receptor . It also acts as a selective allosteric inhibitor of the METTL3-14 complex . It exhibits selective inhibitory activity in the most active catalytic form of the METTL3-14 complex by direct binding .

Biochemical Pathways

This compound affects the TPO-induced signaling pathways in human hematopoietic stem and progenitor cells (HSPCs) . It enhances HSPC function by overcoming the inhibition caused by excess IFN-γ . It also affects the m6A methylation of RNA in AML cells by inhibiting the METTL3-14 complex .

Pharmacokinetics

This compound is metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound UGT1A1 and UGT1A3 are responsible for its glucuronidation .

Result of Action

The primary result of this compound’s action is the increase in platelet count . It also displays anti-proliferative effects in the relevant AML cell line, MOLM-13, in correlation with a reduction in m6A levels .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other cytokines. For instance, it can overcome the inhibition of TPO-induced signaling pathways caused by excess IFN-γ . The presence of IFN-γ specifically prevents full engagement of TPO, a primary positive regulator of HSPC survival, to its receptor (c-MPL) via steric occlusion of the low-affinity binding site .

Properties

IUPAC Name

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOIOIMYYANYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246929-01-0
Record name Eltrombopag methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELTROMBOPAG METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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